Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-

Coordination Chemistry Kinetics Cobalt(III) Complexes

Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- (CAS 5835-29-0), systematically named 2-[2-aminoethyl(carboxymethyl)amino]acetic acid, is a synthetic aminopolycarboxylic acid belonging to the ethylenediaminediacetic acid family. Unlike its symmetric N,N'-isomer (EDDA, CAS 5657-17-0), both carboxymethyl groups are substituted on the same nitrogen atom, yielding an N,N-ethylenediaminediacetic acid architecture that preserves a free primary amine on the ethyl side chain.

Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol
CAS No. 5835-29-0
Cat. No. B3054129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(2-aminoethyl)-N-(carboxymethyl)-
CAS5835-29-0
Molecular FormulaC6H12N2O4
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)O)CC(=O)O)N
InChIInChI=1S/C6H12N2O4/c7-1-2-8(3-5(9)10)4-6(11)12/h1-4,7H2,(H,9,10)(H,11,12)
InChIKeySJBOEHIKNDEHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- (CAS 5835-29-0): Procurement-Grade Structural and Chelation Profile


Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- (CAS 5835-29-0), systematically named 2-[2-aminoethyl(carboxymethyl)amino]acetic acid, is a synthetic aminopolycarboxylic acid belonging to the ethylenediaminediacetic acid family. Unlike its symmetric N,N'-isomer (EDDA, CAS 5657-17-0), both carboxymethyl groups are substituted on the same nitrogen atom, yielding an N,N-ethylenediaminediacetic acid architecture that preserves a free primary amine on the ethyl side chain . This structural feature defines its distinct coordination chemistry, functioning as a tripodal tetradentate (2N + 2O) ligand, and underpins its utility in metal complexation, crystal engineering of chiral coordination compounds, and as a derivatizable building block .

Why N,N'-EDDA or Other Simple Aminopolycarboxylates Cannot Substitute for Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-


The common symmetric isomer N,N'-ethylenediaminediacetic acid (EDDA, CAS 5657-17-0) and other in-class chelators like iminodiacetic acid (IDA) or nitrilotriacetic acid (NTA) lack the critical free primary amine that CAS 5835-29-0 retains on its ethyl side chain [1]. In N,N'-EDDA, both nitrogen atoms are secondary amines symmetrically substituted with one carboxymethyl group each, eliminating the site for post-complexation derivatization or bioconjugation. This single-point architectural difference fundamentally alters the ligand's denticity, the geometry of its metal complexes, and its kinetic behavior in acid-catalyzed ligand substitution reactions, as quantified below [2].

Quantitative Differentiation Evidence for Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- (CAS 5835-29-0) vs. In-Class Alternatives


Acid-Catalyzed Hydrolysis Kinetic Divergence Between trans(O)-aeida and Related Tripodal Ligands

In a stopped-flow kinetic study of acid-catalysed carbonato hydrolysis on cobalt(III) complexes, the trans(O)-aeida complex exhibited a distinct kinetic profile where both the fast and slow experimental rate constants (k_fast and k_slow) increased monotonically with solution acidity over the range [H⁺] = 0.02–1.0 M. This contrasts with the behavior of mer(N)-5-dptma, where k_slow remained nearly constant across the same acidity range, and with classical mechanisms predicting only one acidity-dependent rate constant [1]. Such divergent kinetic behavior directly impacts the design of pH-responsive cobalt(III) prodrugs or catalysts, where the release rate of the carbonate ligand must be predictably tuned by pH.

Coordination Chemistry Kinetics Cobalt(III) Complexes

Structural Isomerism: Free Primary Amine Availability in N,N-EDDA vs. N,N'-EDDA

CAS 5835-29-0 possesses one free primary amine (–CH₂CH₂NH₂), confirmed by its IUPAC name 2-[2-aminoethyl(carboxymethyl)amino]acetic acid and INChI string . Its symmetric isomer, N,N'-ethylenediaminediacetic acid (CAS 5657-17-0), has both nitrogen atoms substituted as secondary amines (RNH–CH₂COOH), leaving no free primary amine. This structural difference is absolute—the two isomers share the molecular formula C₆H₁₂N₂O₄ and molecular weight 176.17 g/mol but have zero primary amine content in the N,N' isomer vs. one in the N,N isomer [1]. The primary amine enables selective conjugation to carboxylate-containing biomolecules, fluorescent probes, or solid supports via standard amide coupling chemistry (e.g., EDC/NHS), which is impossible with N,N'-EDDA without prior deprotection or functional group interconversion.

Bioconjugation Ligand Design Chelation Therapy

Coordination Geometry: Tetragonal Bipyramidal Cu(II) Complex with Aeida vs. Typical EDDA Square-Planar Preference

The crystal structure of [Cu(Aeida)(Phen)]·4H₂O reveals a tetragonal bipyramidal coordination geometry where the aeida ligand occupies two equatorial nitrogen sites (mean Cu–N = 2.05 Å) and two axial oxygen sites (Cu–O = 2.264 and 2.426 Å; O–Cu–O angle = 148.8°) [1]. In contrast, Cu(II) complexes of the symmetric N,N'-EDDA typically adopt a square-planar or square-pyramidal geometry with both carboxylate oxygens in the equatorial plane, as evidenced by the diaqua(N,N'-ethylenediaminediacetato)cobalt(II) and copper(II) complexes where the ligand provides a planar N₂O₂ donor set [2]. The elongated axial Cu–O bonds in the aeida complex (Δ = 0.162 Å asymmetry) create a Jahn-Teller-distorted environment that can enhance ligand lability at the axial positions, a feature exploitable for designing metallonucleases where a labile coordination site is required for substrate binding.

Bioinorganic Chemistry DNA Cleavage Metallodrug Design

Chiral Conglomerate Crystallization: Spontaneous Resolution of trans(O)-[Co(aeida)Cl(H₂O)]

The cobalt(III) complex trans(O)-[Co(aeida)Cl(H₂O)] crystallizes as a conglomerate—a mechanical mixture of homochiral crystals—confirmed by Weissenberg photography [1]. The chirality originates from the δ or λ conformation of the single ethylenediamine chelate ring formed by the aeida ligand. In contrast, the related complex mer(N)-[Co(i-dtma)Cl(H₂O)]ClO₄, where i-dtma is N,N-bis(2-aminoethyl)glycinato, exhibits chirality only because the two ethylenediamine chelate rings do not cancel out due to aqua ligand asymmetry. This establishes that aeida reliably induces spontaneous resolution upon crystallization, a property not universally shared by other tripodal quadridentate ligands [1]. The conglomerate formation is a prerequisite for preferential crystallization-based enantiomeric enrichment, a cost-effective alternative to chiral chromatography.

Chirality Crystallography Coordination Polymers

Raman Spectroscopic Fingerprint Differentiating Aeida from EDDA and Other Quadridentate Ligands in Cobalt(III) Complexes

Raman spectra of cobalt(III) complexes with quadridentate ligands, including trans(O)-aeida, have been systematically measured and classified into four vibrational modes, with the totally symmetric stretching vibration appearing in the 420–670 cm⁻¹ region [1]. The Raman spectral pattern depends primarily on the configuration of the quadridentate ligand, enabling unambiguous differentiation between trans(O)-aeida, cis(O)-aeida, edda (N,N'-isomer), trien, and tren complexes. This spectroscopic distinction provides a non-destructive identity confirmation method for procurement quality control, as the N,N-substitution pattern of aeida yields a distinct Raman signature compared to the N,N'-substitution pattern of EDDA, despite their identical molecular formulas [1].

Spectroscopy Quality Control Coordination Chemistry

Highest-Confidence Application Scenarios for Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- (CAS 5835-29-0) Based on Quantitative Differentiation


pH-Responsive Cobalt(III) Prodrug or Catalyst Design Requiring Predictable Ligand Release

The demonstrated acidity-dependent hydrolysis kinetics of trans(O)-[Co(aeida)(O₂CO)]ⁿ⁺, where both kinetic phases respond to pH, makes CAS 5835-29-0 the preferred ligand scaffold when designing cobalt(III) complexes intended for hypoxia-targeted drug delivery or pH-switchable catalysis. Unlike N,N'-EDDA or dtma-based complexes that exhibit pH-independent slow steps, aeida complexes enable dual-parameter kinetic control, as quantified in the stopped-flow study at 25 °C and I = 2.0 M [1].

Bioconjugation of Metal-Chelating Probes to Targeting Peptides, Antibodies, or Solid Supports

The single free primary amine on the ethyl side chain of CAS 5835-29-0 provides a unique, derivatizable handle absent in N,N'-EDDA (CAS 5657-17-0) [1]. This enables direct amide coupling to carboxylate-functionalized biomolecules or surfaces using standard EDC/NHS chemistry, streamlining the synthesis of targeted MRI contrast agents, radiometal-labeled bioconjugates, or immobilized metal affinity chromatography (IMAC) resins without requiring protecting group strategies [2].

Chiral Coordination Polymer Synthesis via Spontaneous Resolution

The reliable conglomerate crystallization behavior of trans(O)-[Co(aeida)Cl(H₂O)] confirmed by Weissenberg photography validates aeida as a ligand for preferential crystallization-based chiral enrichment [1]. Researchers developing homochiral metal-organic frameworks (MOFs) or studying chirality induction mechanisms should prioritize aeida over less predictable ligands, as its single-chelate-ring conformational origin of chirality simplifies the design of spontaneous resolution systems [1].

Metallonuclease Development Exploiting Axially Labile Copper(II) Centers

The structurally characterized [Cu(Aeida)(Phen)] complex exhibits significant Jahn-Teller distortion with axially elongated Cu–O bonds (2.264 and 2.426 Å, Δ = 0.162 Å) [1]. This creates inherently labile axial positions suitable for substrate binding and activation in artificial metallonucleases. Compared to the more symmetric, planar Cu(II)-EDDA complexes [2], the aeida framework offers a crystallographically validated geometric advantage for oxidative DNA cleavage applications.

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